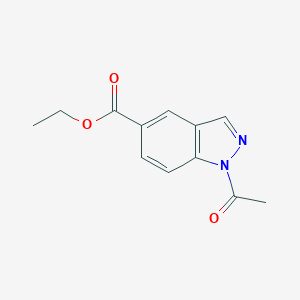

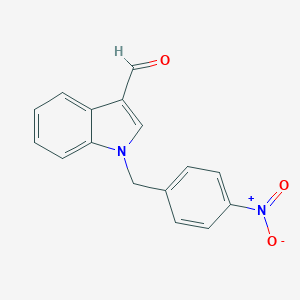

SDZ 220-040

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

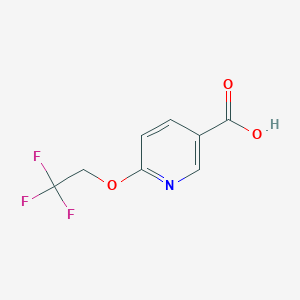

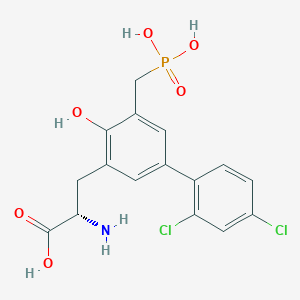

SDZ 220-040: est un antagoniste sélectif du récepteur N-méthyl-D-aspartate des mammifères. Ce composé est connu pour sa capacité à induire un mode de croissance des racines partiellement en apesanteur . Il a une formule moléculaire de C₁₆H₁₆Cl₂NO₆P et un poids moléculaire de 420,18 g/mol .

Applications De Recherche Scientifique

SDZ 220-040 has a wide range of scientific research applications, including:

Plant Biology: The compound induces a partially gravity-free mode of root growth, making it useful in studies of plant root architecture and growth patterns.

Pharmacology: It is used to investigate the effects of N-methyl-D-aspartate receptor antagonists on various physiological and pathological processes.

Mécanisme D'action

Target of Action

The primary target of SDZ 220-040 is the mammalian NMDA receptor . The NMDA receptor plays a crucial role in neuronal signaling, particularly in the transmission of glutamate, a major excitatory neurotransmitter in the brain .

Mode of Action

This compound acts as a competitive antagonist at the NMDA receptor . This means it competes with the natural ligand (in this case, glutamate) for the same binding site on the receptor. When this compound binds to the NMDA receptor, it prevents the activation of the receptor by glutamate, thereby inhibiting the downstream effects of NMDA receptor activation .

Biochemical Pathways

The antagonism of the NMDA receptor by this compound affects the glutamate signaling pathway . This pathway is involved in various physiological processes, including synaptic plasticity, learning, and memory. By inhibiting the NMDA receptor, this compound can modulate these processes .

Pharmacokinetics

It is known that the compound is soluble to 100 mm in dmso , which suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of the NMDA receptor. By preventing the activation of this receptor, this compound can modulate neuronal signaling and potentially influence various neurological processes .

Analyse Biochimique

Biochemical Properties

SDZ 220-040 plays a significant role in biochemical reactions due to its antagonistic action on the NMDA receptor . It interacts with the NMDA receptor, a type of ionotropic glutamate receptor, and inhibits its function . The nature of this interaction is competitive, meaning that this compound competes with the natural ligand for the receptor’s binding site .

Cellular Effects

The effects of this compound on cells are primarily due to its action on the NMDA receptor . By inhibiting this receptor, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its binding interactions with the NMDA receptor . As a competitive antagonist, it binds to the receptor’s active site, preventing the natural ligand from binding and thereby inhibiting the receptor’s function .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the NMDA receptor

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely related to its interactions with the NMDA receptor

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are likely related to its interactions with the NMDA receptor

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Les détails spécifiques sur les voies de synthèse et les conditions de réaction sont propriétaires et non largement publiés .

Méthodes de production industrielle : Les méthodes de production industrielle du SDZ 220-040 ne sont pas divulguées publiquement. Il est connu que le composé est disponible pour la synthèse personnalisée en fonction des besoins de recherche .

Analyse Des Réactions Chimiques

Types de réactions : SDZ 220-040 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé.

Substitution : Des réactions de substitution peuvent se produire, en particulier impliquant les atomes de chlore dans la structure du biphényle.

Réactifs et conditions courants :

Oxydation : Les oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Les agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Réactifs d'halogénation et catalyseurs.

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire divers dérivés oxygénés, tandis que la réduction peut conduire à des produits déchlorés .

Applications de recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Biologie végétale : Le composé induit un mode de croissance des racines partiellement en apesanteur, ce qui le rend utile dans les études de l'architecture des racines des plantes et des modes de croissance.

Pharmacologie : Il est utilisé pour étudier les effets des antagonistes du récepteur N-méthyl-D-aspartate sur divers processus physiologiques et pathologiques.

Mécanisme d'action

This compound exerce ses effets en inhibant de manière compétitive le récepteur N-méthyl-D-aspartate, un type de récepteur ionotrope du glutamate. Cette inhibition empêche l'action normale du glutamate, un neurotransmetteur, sur le récepteur, modulant ainsi la transmission synaptique et l'excitabilité neuronale . Les cibles moléculaires comprennent les sous-unités du récepteur N-méthyl-D-aspartate, et les voies impliquées sont liées à la signalisation du glutamate .

Comparaison Avec Des Composés Similaires

Composés similaires :

Maléate de Dizocilpine : Un autre antagoniste du récepteur N-méthyl-D-aspartate avec de puissantes propriétés d'inhibition non compétitive.

Ifenprodil : Un antagoniste sélectif du récepteur N-méthyl-D-aspartate qui cible des sous-unités spécifiques.

Acide kynurénique : Un métabolite endogène du tryptophane qui agit comme un triple antagoniste des récepteurs N-méthyl-D-aspartate, glutamate et α7 nicotinique de l'acétylcholine.

Unicité : SDZ 220-040 est unique en raison de son inhibition sélective des récepteurs N-méthyl-D-aspartate des mammifères et de sa capacité à induire un mode de croissance des racines partiellement en apesanteur. Cela le rend particulièrement précieux dans la recherche en neurosciences et en biologie végétale .

Propriétés

IUPAC Name |

(2S)-2-amino-3-[5-(2,4-dichlorophenyl)-2-hydroxy-3-(phosphonomethyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl2NO6P/c17-11-1-2-12(13(18)6-11)8-3-9(5-14(19)16(21)22)15(20)10(4-8)7-26(23,24)25/h1-4,6,14,20H,5,7,19H2,(H,21,22)(H2,23,24,25)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZFUZCCDOSQBG-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(C(=C2)CP(=O)(O)O)O)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(C(=C2)CP(=O)(O)O)O)C[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2NO6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the target of SDZ 220-040 and how does it interact with this target?

A1: this compound targets the NMDA receptor, specifically the GluN1b-GluN2B subtype [, , , ]. While the abstracts don't delve into the specifics of the interaction, they highlight that this compound acts as a GluN2B antagonist [, ]. This suggests that this compound likely binds to the GluN2B subunit of the NMDA receptor, potentially blocking the binding site of glutamate, the endogenous agonist, thus inhibiting receptor activation.

Q2: Does this compound interact with other NMDA receptor subtypes?

A2: Research indicates that this compound can also bind to the GluN1/GluN2A subtype []. The study examining this interaction focuses on the ligand-binding domain in complex with glycine and this compound, suggesting that the compound's action might involve influencing glycine binding as well [].

Q3: What is the significance of having different classes (class 1 and class 2) of GluN1b-GluN2B NMDA receptor complexes with this compound?

A3: The abstracts mention different classes of complexes formed between GluN1b-GluN2B NMDA receptors and this compound [, , , ]. This suggests the possibility of multiple binding modes or conformational states of the receptor when bound to the antagonist. Further investigation into the structural differences between these classes could elucidate the mechanistic details of this compound's action and its potential influence on downstream signaling pathways.

Q4: Are there other compounds investigated in conjunction with this compound and its interaction with NMDA receptors?

A4: Yes, research indicates that the compound L689,560 has been investigated in conjunction with this compound [, ]. The studies highlight the formation of a ternary complex involving GluN1b-GluN2B NMDA receptor, this compound, and L689,560. This suggests a potential interplay between these compounds and their influence on NMDA receptor activity. Further research is needed to understand the functional implications of this ternary complex and the potential synergistic or antagonistic effects of these compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylthiophene-2-sulfonyl chloride](/img/structure/B67349.png)